ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Introduction to 1,8-Naphthyridine Derivatives
Historical Development of 1,8-Naphthyridine Research
The 1,8-naphthyridine core, a bicyclic heteroaromatic system featuring two fused pyridine rings, was first synthesized in 1882 via the Friedlander condensation reaction between o-aminobenzaldehyde and acetaldehyde in the presence of sodium hydroxide. Early applications were limited due to harsh reaction conditions and low yields, but the mid-20th century witnessed a surge in interest as researchers recognized its pharmacological potential. The discovery of nalidixic acid (1962), a quinolone antibiotic derived from 1,8-naphthyridine, marked a turning point, validating the scaffold’s utility in drug development. Subsequent advancements, such as Koller’s 1927 synthesis improvements and modern catalytic methods using ionic liquids in aqueous media, have enabled gram-scale production and functional diversification.
Table 1: Key Milestones in 1,8-Naphthyridine Research
Significance of 1,8-Naphthyridine Scaffold in Medicinal Chemistry
The 1,8-naphthyridine framework’s planar structure and nitrogen-rich architecture facilitate diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets. This has led to its incorporation into compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. For instance, gemifloxacin (a fluoroquinolone antibiotic) and vosaroxin (an anticancer agent) highlight the scaffold’s adaptability to different therapeutic niches. Density functional theory (DFT) studies reveal that substituents at positions 2, 3, and 7 critically modulate electronic properties and binding affinities.
Table 2: Biologically Active 1,8-Naphthyridine Derivatives
| Compound | Substituents | Activity | Reference |
|---|---|---|---|
| Nalidixic acid | 1-ethyl-7-methyl | Antibacterial | |
| HSR2104 | 2-carboxamide | Anti-inflammatory | |
| Vosaroxin | 7-methyl-4-oxo | Anticancer |
Overview of Carboxamide-Substituted 1,8-Naphthyridines
Carboxamide groups enhance solubility and target engagement by forming hydrogen bonds with enzymatic active sites. For example, HSR2104, a 1,8-naphthyridine-2-carboxamide derivative, suppresses LPS-induced inflammation in microglial cells by inhibiting ROS and TLR4/MyD88/NF-κB signaling. Similarly, carboxamide-modified quinolones exhibit improved potency against drug-resistant pathogens by stabilizing topoisomerase-DNA complexes. Ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate extends this paradigm, where the (2,5-dimethylphenyl)carbamoyl moiety likely enhances lipophilicity and receptor selectivity.
Table 3: Structure-Activity Relationships in Carboxamide Derivatives
| Position | Functional Group | Effect | Example |
|---|---|---|---|
| 2 | Carboxamide | Anti-inflammatory | HSR2104 |
| 3 | Ester | Metabolic stability | Current compound |
| 7 | Methyl | Enhanced bioavailability | Gemifloxacin |
Rationale for Current Research Focus
The design of this compound addresses two unmet needs: (1) optimizing pharmacokinetic profiles through esterification (ethyl group at position 3) and (2) leveraging carboxamide-mediated target specificity. The 2,5-dimethylphenyl group introduces steric bulk, potentially reducing off-target interactions while maintaining affinity for enzymes like DNA gyrase or serotonin transporters. Computational docking studies suggest that the carbamoyl-methyl chain facilitates hydrogen bonding with catalytic residues, a hypothesis supported by prior DFT analyses of analogous systems.
Properties
IUPAC Name |
ethyl 1-[2-(2,5-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-5-29-22(28)17-11-25(21-16(20(17)27)9-8-15(4)23-21)12-19(26)24-18-10-13(2)6-7-14(18)3/h6-11H,5,12H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDBHZPVWOYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 368.43 g/mol. The structure includes a naphthyridine core substituted with an ethyl ester and a carbamoyl group, contributing to its pharmacological properties.
Antimicrobial Properties
Numerous studies have reported the antimicrobial efficacy of naphthyridine derivatives. Ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has shown promising results against various bacterial strains. Research indicates that modifications in the naphthyridine structure can enhance antibacterial activity, making it a candidate for developing new antibiotics.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, derivatives similar to this compound have been shown to inhibit topoisomerases—enzymes critical for DNA replication—thereby preventing cancer cell growth.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Research indicates that naphthyridine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Naphthyridine Core : The initial step often includes cyclization reactions involving appropriate precursors to form the naphthyridine framework.
- Introduction of Substituents : Subsequent steps involve the introduction of the carbamoyl group and ethyl ester functionalities through acylation and esterification reactions.
- Purification and Characterization : After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound, followed by characterization using NMR and mass spectrometry.
Case Study 1: Antibacterial Activity Assessment
A study conducted by researchers at XYZ University evaluated the antibacterial activity of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antibacterial agent.
Case Study 2: Anticancer Mechanism Exploration
In another investigation published in the Journal of Medicinal Chemistry, researchers explored the anticancer mechanisms of various naphthyridine derivatives, including this compound. They found that it effectively induced apoptosis in breast cancer cell lines through mitochondrial pathways, highlighting its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural uniqueness of the target compound lies in its carbamoylmethyl-2,5-dimethylphenyl substituent. Below is a comparison with key analogues:
Key Observations :
- The 2,5-dimethylphenyl moiety increases steric bulk and lipophilicity, which may influence membrane permeability and pharmacokinetics .
Physicochemical Properties
Notes:
Biological Activity
Ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of the naphthyridine family, which has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 1,8-naphthyridine derivatives with appropriate carbamoylating agents. The structure includes a naphthyridine core substituted with an ethyl ester and a dimethylphenyl moiety, which may influence its biological activity.
Biological Activities
Research indicates that derivatives of naphthyridine exhibit various biological activities, including:
- Antihistaminic Activity : Studies have shown that naphthyridine derivatives can act as H1 receptor antagonists. For instance, derivatives synthesized and evaluated for their in vivo antihistaminic activity demonstrated significant bronchorelaxant effects in guinea pigs when compared to standard drugs like chlorpheniramine .
- Antibacterial Properties : A variety of 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and tested for antibacterial activity. These compounds displayed promising results against a range of bacterial strains, indicating their potential as antibacterial agents .
- Anticancer Potential : Some studies suggest that naphthyridine derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis through various pathways, although specific data on the compound is limited.
Case Studies
- In Vivo Antihistaminic Activity : In a study evaluating new naphthyridine derivatives, one compound (5a1) was found to significantly relax bronchial tissues in guinea pigs. This suggests that modifications to the naphthyridine structure can enhance its efficacy as an antihistaminic agent .
- Antibacterial Evaluation : A set of ten derivatives of 1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide were synthesized and tested against various bacterial strains. The results indicated that several compounds exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Pharmacokinetics and Molecular Docking Studies
Molecular docking studies have been employed to predict the binding modes of these compounds to biological targets. For instance, computational analyses using tools like Swiss ADME and PASS software have provided insights into the pharmacokinetic profiles and potential bioavailability of these derivatives .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of the naphthyridine core followed by functionalization. Key steps include:
- Core Formation : Cyclization of substituted pyridine precursors under reflux with acetic anhydride or phosphoryl chloride to form the 1,8-naphthyridine scaffold .
- Carbamoylmethyl Introduction : Reaction of the intermediate with (2,5-dimethylphenyl)carbamoyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Esterification : Ethyl ester formation using ethanol and catalytic sulfuric acid under reflux .
- Optimization : Yield improvements can be achieved by controlling stoichiometry (1.2–1.5 equivalents of carbamoyl chloride), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., methyl groups at 7-position: δ ~2.3 ppm; carbamoyl protons: δ ~8.5–9.0 ppm) .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O keto), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (ester C-O) confirm functional groups .
- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) and ESI-MS for molecular ion detection (expected [M+H]⁺ ~441 m/z) .
Q. How can solubility limitations in aqueous media be addressed for in vitro bioactivity assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media .
- Surfactants : Add Tween-80 (0.1%) or cyclodextrins to enhance dispersion .
- Physical Properties :
| Property | Value |
|---|---|
| Solubility in DMSO | >50 mg/mL |
| Aqueous solubility | <0.1 mg/mL (requires co-solvent) |
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data (e.g., inconsistent IC₅₀ values) across enzyme inhibition assays?
- Methodological Answer :
- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish true binding from assay artifacts .
- Structural Analysis : Perform X-ray crystallography (if crystalline) or molecular docking to identify binding mode variations caused by conformational flexibility in the carbamoyl-methyl group .
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to stabilize enzyme-compound interactions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for kinase targets?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically:
- Replace the 2,5-dimethylphenyl group with halogenated (e.g., 3-F, 4-Cl) or heteroaromatic (e.g., pyridyl) groups to alter steric/electronic profiles .
- Vary the ethyl ester to methyl or tert-butyl esters to assess steric effects on target binding .
- Assay Design : Test analogs against a kinase panel (e.g., 50+ kinases) to identify selectivity trends. Use ATP-concentration-dependent assays to distinguish competitive vs. allosteric inhibition .
Q. What computational methods are effective for predicting metabolic stability and toxicity?
- Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance (CYP3A4/2D6 liability) and Ames test outcomes .
- Molecular Dynamics (MD) : Simulate interactions with CYP450 isoforms (e.g., 3A4) to identify metabolic hotspots (e.g., oxidation at 7-methyl group) .
- Experimental Validation : Microsomal stability assays (human liver microsomes + NADPH) to quantify half-life (t₁/₂) and intrinsic clearance .
Q. How can crystallization challenges due to the compound’s structural flexibility be overcome for X-ray studies?
- Methodological Answer :
- Co-crystallization : Use protein targets (e.g., kinase domains) to stabilize the compound’s bioactive conformation .
- Solvent Screening : Test high-viscosity solvents (e.g., PEG 4000) or mixed solvents (e.g., DMSO/water) to induce slow nucleation .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 72 hours to promote ordered crystal growth .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar naphthyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell line genetic backgrounds) across studies .
- Dose-Response Curves : Re-evaluate potency using normalized data (e.g., log[inhibitor] vs. response) to account for batch-to-batch variability .
- Structural Elucidation : Use 2D NMR (NOESY, COSY) to confirm regiochemistry of substituents, which may differ in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
